molecular formula C26H29ClN4O5 B10827847 APJ receptor agonist 3

APJ receptor agonist 3

Cat. No.: B10827847
M. Wt: 513.0 g/mol
InChI Key: QIOUHHAVGZYRLP-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of compound 14a involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

Compound 14a undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Compound 14a has a wide range of scientific research applications:

Mechanism of Action

Compound 14a exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, including vasodilation, increased cardiac output, and anti-inflammatory effects. The molecular targets involved include the apelin receptor and downstream signaling proteins such as protein kinase A and mitogen-activated protein kinases .

Comparison with Similar Compounds

Compound 14a is unique compared to other apelin receptor agonists due to its specific structural features and pharmacodynamic profile. Similar compounds include:

These comparisons highlight the uniqueness of compound 14a in terms of its oral bioavailability and specific receptor interactions.

Properties

Molecular Formula

C26H29ClN4O5

Molecular Weight

513.0 g/mol

IUPAC Name

2-butyl-5-[(3R)-3-(5-chloropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-dimethoxyphenyl)-6-hydroxypyrimidin-4-one

InChI

InChI=1S/C26H29ClN4O5/c1-4-5-9-21-29-24(32)22(26(34)31(21)23-19(35-2)7-6-8-20(23)36-3)25(33)30-13-12-16(15-30)18-11-10-17(27)14-28-18/h6-8,10-11,14,16,32H,4-5,9,12-13,15H2,1-3H3/t16-/m1/s1

InChI Key

QIOUHHAVGZYRLP-MRXNPFEDSA-N

Isomeric SMILES

CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@H](C3)C4=NC=C(C=C4)Cl)O

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=NC=C(C=C4)Cl)O

Origin of Product

United States

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